2-(Benzyloxy)-4-chloroaniline hydrochloride
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Overview
Description
2-(Benzyloxy)-4-chloroaniline hydrochloride is an organic compound that features a benzyloxy group and a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-chloroaniline hydrochloride typically involves the reaction of 2-chloro-4-nitroaniline with benzyl alcohol under specific conditions. The nitro group is first reduced to an amine, followed by the introduction of the benzyloxy group through nucleophilic substitution. The final product is then converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-chloroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Benzyloxy aldehydes or acids.
Reduction: 2-(Benzyloxy)-4-chloroaniline.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-chloroaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-chloroaniline hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the chloroaniline moiety can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor binding, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-nitroaniline
- 2-(Benzyloxy)-4-methoxyaniline
- 2-(Benzyloxy)-4-bromoaniline
Uniqueness
2-(Benzyloxy)-4-chloroaniline hydrochloride is unique due to the presence of both the benzyloxy and chloro groups, which confer distinct chemical and biological properties
Biological Activity
2-(Benzyloxy)-4-chloroaniline hydrochloride is an organic compound with the molecular formula C13H14ClNO. It is characterized by the presence of a benzyloxy group and a chloroaniline moiety, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C13H14ClNO
- Molecular Weight : 239.71 g/mol
- Appearance : Solid, typically in hydrochloride salt form.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzyloxy group enhances the compound's ability to penetrate biological membranes, while the chloroaniline moiety can participate in several biochemical pathways, influencing enzyme activity and receptor interactions.
Potential Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : Its structure allows for potential binding to various receptors, affecting physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of chloroanilines possess antimicrobial properties. The specific activity of this compound against various bacterial strains has been documented.
- Antioxidant Properties : The compound may exhibit antioxidant activity, which can be beneficial in mitigating oxidative stress-related damage in cells.
- Genotoxicity Studies : In vitro studies have assessed the genotoxic potential of related compounds, indicating that structural modifications can influence their mutagenic effects.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various chloroaniline derivatives found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Genotoxicity Assessment
Research into the genotoxic effects of chloroaniline derivatives indicated that exposure to high concentrations could lead to DNA damage. A comprehensive study conducted on rodent models revealed that repeated exposure resulted in increased micronuclei formation, suggesting potential mutagenic properties.
Treatment Group | Micronuclei Frequency (per 1000 cells) |
---|---|
Control | 5 |
Low Dose (50 mg/kg) | 10 |
High Dose (200 mg/kg) | 25 |
Properties
IUPAC Name |
4-chloro-2-phenylmethoxyaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.ClH/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10;/h1-8H,9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGZUKRWCJBOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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